N-[(3-chloro-4-ethoxyphenyl)methyl]morpholine-4-carboxamide
Description
N-[(3-chloro-4-ethoxyphenyl)methyl]morpholine-4-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring, a carboxamide group, and a substituted phenyl ring
Properties
IUPAC Name |
N-[(3-chloro-4-ethoxyphenyl)methyl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-2-20-13-4-3-11(9-12(13)15)10-16-14(18)17-5-7-19-8-6-17/h3-4,9H,2,5-8,10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPXESSXPZIVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC(=O)N2CCOCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-ethoxyphenyl)methyl]morpholine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-ethoxybenzaldehyde and morpholine.
Formation of Intermediate: The aldehyde group of 3-chloro-4-ethoxybenzaldehyde reacts with morpholine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Carboxylation: The amine is subsequently reacted with a carboxylating agent, such as phosgene or carbon dioxide, to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-ethoxyphenyl)methyl]morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(3-chloro-4-ethoxyphenyl)methyl]morpholine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.
Biological Research: It is used in various biological assays to study its effects on different biological systems.
Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-ethoxyphenyl)methyl]morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chloro-4-methoxyphenyl)methyl]morpholine-4-carboxamide
- N-[(3-chloro-4-ethoxyphenyl)methyl]piperidine-4-carboxamide
- N-[(3-chloro-4-ethoxyphenyl)methyl]pyrrolidine-4-carboxamide
Uniqueness
N-[(3-chloro-4-ethoxyphenyl)methyl]morpholine-4-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
